molecular formula C20H22N2O7 B558038 Boc-tyr-onp CAS No. 20866-55-1

Boc-tyr-onp

Cat. No.: B558038
CAS No.: 20866-55-1
M. Wt: 402.4 g/mol
InChI Key: BNBKZMYOTFMWHX-KRWDZBQOSA-N
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Description

Boc-tyrosine-4-nitrophenyl ester, commonly referred to as Boc-tyr-onp, is a chemical compound used extensively in peptide synthesis. It is characterized by its molecular formula C20H22N2O7 and a molecular weight of 402.4 g/mol . The compound is a white powder and is often used as a reagent in organic synthesis, particularly in the formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-tyrosine-4-nitrophenyl ester is typically synthesized through solid-phase peptide synthesis (SPPS). The process involves the protection of the amino group of tyrosine with a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the carboxyl group with 4-nitrophenol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the synthesis of Boc-tyrosine-4-nitrophenyl ester is scaled up using automated peptide synthesizers. These machines facilitate the repetitive steps of deprotection and coupling, significantly reducing the time and solvent consumption. The use of environmentally friendly solvents, such as water, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Boc-tyrosine-4-nitrophenyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include Boc-tyrosine and various peptides, depending on the nucleophile used in the substitution reactions .

Scientific Research Applications

Boc-tyrosine-4-nitrophenyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The primary mechanism of action of Boc-tyrosine-4-nitrophenyl ester involves the formation of peptide bonds through nucleophilic substitution reactions. The Boc group protects the amino group of tyrosine, preventing unwanted side reactions, while the nitrophenyl ester group acts as a leaving group, facilitating the formation of the peptide bond .

Comparison with Similar Compounds

Boc-tyrosine-4-nitrophenyl ester is similar to other Boc-protected amino acid esters, such as Boc-alanine-4-nitrophenyl ester and Boc-phenylalanine-4-nitrophenyl ester. its unique structure, which includes a tyrosine residue, makes it particularly useful in the synthesis of peptides that require tyrosine .

List of Similar Compounds

Properties

IUPAC Name

(4-nitrophenyl) (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O7/c1-20(2,3)29-19(25)21-17(12-13-4-8-15(23)9-5-13)18(24)28-16-10-6-14(7-11-16)22(26)27/h4-11,17,23H,12H2,1-3H3,(H,21,25)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBKZMYOTFMWHX-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20866-55-1
Record name t-Butyloxycarbonyltyrosine 4-nitrophenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020866551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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